1-[(3-Bromophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
1-[(3-Bromophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromophenyl group attached to a tetrahydropyrimidine-dione core. The presence of the bromine atom and the pyrimidine ring system contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 1-[(3-Bromophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzyl chloride and urea.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
1-[(3-Bromophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The tetrahydropyrimidine ring can participate in cyclization reactions, forming more complex heterocyclic structures.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3-Bromophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-Bromophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The tetrahydropyrimidine ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .
Comparison with Similar Compounds
1-[(3-Bromophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can be compared with other similar compounds, such as:
1-[(4-Bromophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione: Similar structure but with the bromine atom in a different position.
1-[(3-Chlorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione: Similar structure but with a chlorine atom instead of bromine.
1-[(3-Methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione: Similar structure but with a methyl group instead of bromine.
These comparisons highlight the unique properties of this compound, such as its reactivity and potential biological activities.
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-9-3-1-2-8(6-9)7-14-5-4-10(15)13-11(14)16/h1-6H,7H2,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTODMHTXMMIULV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=CC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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